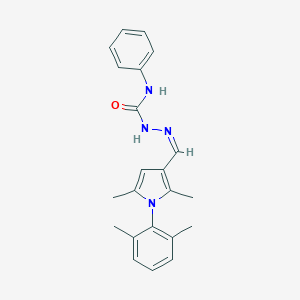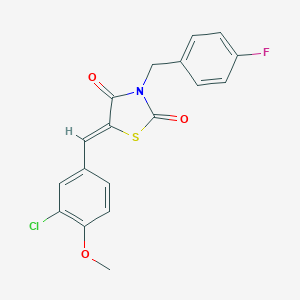
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, also known as DPPC, is a synthetic compound that has gained significant attention in scientific research. DPPC is a semicarbazone derivative that has been synthesized through a multi-step process and has shown promising results in various research applications.
作用机制
The mechanism of action of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is not fully understood, but it is believed to involve the formation of a coordination complex with metal ions. The complex formation leads to a change in the fluorescence properties of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has shown minimal toxicity in various in vitro and in vivo studies. However, its long-term effects on human health are not fully understood. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been shown to inhibit the growth of various bacteria and fungi, indicating its potential use as an antimicrobial agent.
实验室实验的优点和局限性
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can pose a challenge for some applications. Additionally, the cost of synthesis can be a limiting factor for some research groups.
未来方向
There are several potential future directions for research on 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. One area of interest is the development of new synthetic methods to improve the yield and purity of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. Another potential direction is the investigation of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone's potential as an antimicrobial agent in various clinical settings. Additionally, the use of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone as a fluorescent probe for the detection of metal ions could be further explored for its potential applications in environmental monitoring and medical diagnostics.
In conclusion, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is a synthetic compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe for the detection of metal ions and as an antimicrobial agent has garnered significant interest in the scientific community. Further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
合成方法
The synthesis of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone involves the condensation of 2,6-dimethylphenylhydrazine and 2,4-pentanedione to form a pyrazoline intermediate, which is then oxidized to form the desired compound. The synthesis process has been optimized to yield high purity and yield of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone.
科学研究应用
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is its use as a fluorescent probe for the detection of metal ions. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
属性
产品名称 |
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone |
|---|---|
分子式 |
C22H24N4O |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-[(Z)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C22H24N4O/c1-15-9-8-10-16(2)21(15)26-17(3)13-19(18(26)4)14-23-25-22(27)24-20-11-6-5-7-12-20/h5-14H,1-4H3,(H2,24,25,27)/b23-14- |
InChI 键 |
HHDJZYRHYMZGGA-UCQKPKSFSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N\NC(=O)NC3=CC=CC=C3)C |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)